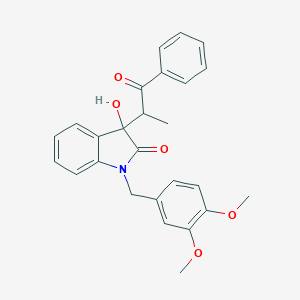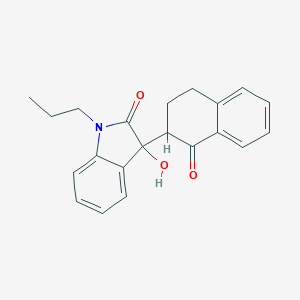![molecular formula C14H12ClN3O3S B272221 1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272221.png)
1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-benzotriazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as CEPT or Chloroethyl Phenyl Sulfone Triazole and is a member of the benzotriazole family.
Mecanismo De Acción
The mechanism of action of CEPT is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. CEPT has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects:
CEPT has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which play a role in the development of inflammatory diseases. CEPT has also been shown to induce apoptosis in cancer cells, which can lead to the destruction of cancer cells. In addition, CEPT has been found to have anti-viral properties, making it a potential candidate for the treatment of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of CEPT for laboratory experiments include its cost-effectiveness and ease of synthesis. CEPT has also been shown to have a wide range of potential applications, making it a versatile compound for scientific research. However, CEPT has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of CEPT. One area of research could focus on the development of CEPT-based enzyme inhibitors for the treatment of inflammatory diseases. Another area of research could focus on the use of CEPT in photodynamic therapy for the treatment of cancer. Additionally, further studies could be conducted to investigate the potential anti-viral properties of CEPT, as well as its potential use in other areas of medicine and drug discovery.
Conclusion:
In conclusion, CEPT is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method is relatively simple and cost-effective, making it a promising candidate for laboratory experiments. CEPT has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a versatile compound for scientific research. Further studies are needed to fully understand the mechanism of action of CEPT and its potential applications in medicine and drug discovery.
Métodos De Síntesis
The synthesis of CEPT involves the reaction of 4-chloro-2-ethoxyphenylsulfonyl chloride with sodium azide in the presence of copper(I) iodide as a catalyst. The resulting product is then treated with sodium hydroxide to obtain CEPT. The synthesis method is relatively simple and straightforward, making it a cost-effective option for laboratory experiments.
Aplicaciones Científicas De Investigación
CEPT has been extensively studied for its potential applications in the field of medicine and drug discovery. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. In addition, CEPT has been shown to inhibit the activity of certain enzymes, making it a promising candidate for developing enzyme inhibitors. It has also been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitive compound to destroy cancer cells.
Propiedades
Fórmula molecular |
C14H12ClN3O3S |
|---|---|
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
1-(4-chloro-2-ethoxyphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C14H12ClN3O3S/c1-2-21-13-9-10(15)7-8-14(13)22(19,20)18-12-6-4-3-5-11(12)16-17-18/h3-9H,2H2,1H3 |
Clave InChI |
SXQSYPQPXLEANF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
SMILES canónico |
CCOC1=C(C=CC(=C1)Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272140.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272141.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272143.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272144.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B272145.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272148.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272149.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272152.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272153.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272157.png)

![2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B272160.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272161.png)
